Fmoc-Ala-OPfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

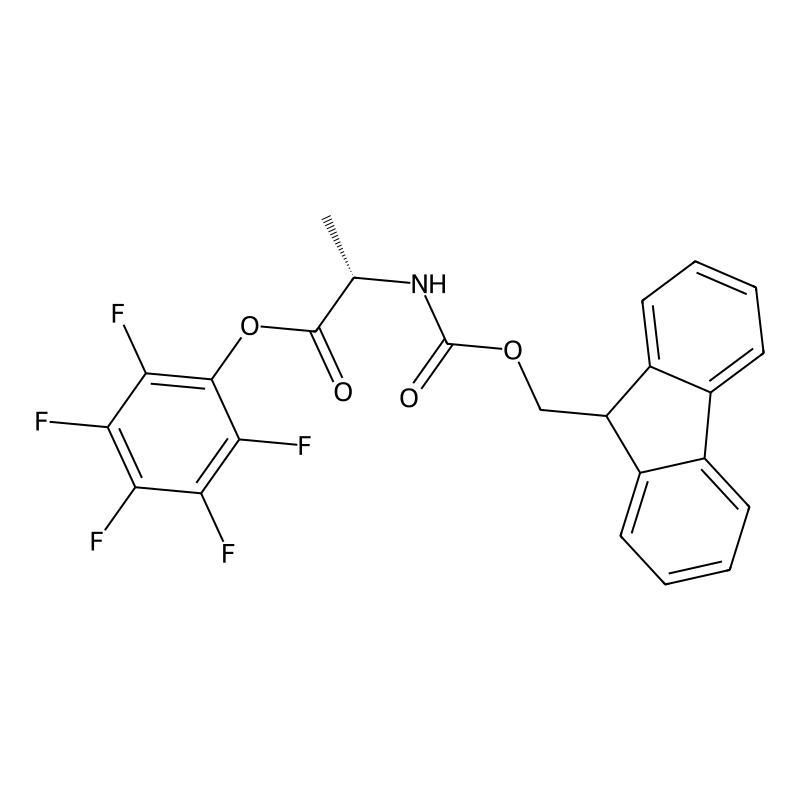

Fmoc-Ala-OPfp, or N-(9-fluorenylmethoxycarbonyl)-L-alanine-phenylphosphonate, is a chemical compound with the molecular formula C24H16F5NO4 and a molecular weight of 445.39 g/mol. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino acid alanine, along with a phenylphosphonate moiety. This compound is characterized by its solid form and is typically white to light yellow in color. Fmoc-Ala-OPfp is primarily used in peptide synthesis due to its ability to act as an activated ester, facilitating the coupling of amino acids in solid-phase peptide synthesis.

Fmoc-Ala-OPfp might exhibit some potential hazards:

- Mild irritant: The compound could potentially irritate skin and eyes upon contact.

- Respiratory irritant: Inhalation of dust particles might irritate the respiratory tract.

- Proper handling required: Standard laboratory practices for handling organic compounds should be followed when working with Fmoc-Ala-OPfp.

Peptide Synthesis:

Fmoc-Ala-OPfp is a valuable reagent in solid-phase peptide synthesis (SPPS), a widely used technique to build peptides in a controlled and efficient manner. It contains two key functional groups:

- Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the amine (NH₂) group of the L-alanine amino acid during the synthesis process, allowing the selective formation of peptide bonds between other amino acids. Once the peptide sequence is complete, the Fmoc group can be selectively removed under mild acidic conditions, revealing the free amine group essential for peptide function.

- Pentafluorophenyl (OPfp) activating group: This group facilitates the formation of peptide bonds between Fmoc-Ala-OPfp and other amino acids. It readily reacts with the free amine group of another amino acid, forming a stable amide bond, which is the backbone linkage in peptides.

The combination of these functionalities makes Fmoc-Ala-OPfp a versatile building block for constructing various peptide sequences.

Research Applications:

Fmoc-Ala-OPfp finds application in diverse research areas due to its role in peptide synthesis. Here are some examples:

- Development of therapeutic peptides: Researchers utilize Fmoc-Ala-OPfp to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides or peptides targeting specific diseases.

- Investigating protein function: Scientists can synthesize peptides containing specific amino acid sequences to study their interactions with other molecules or their role in specific biological processes. Fmoc-Ala-OPfp can be crucial for incorporating the alanine amino acid into these research peptides.

- Understanding protein-protein interactions: By synthesizing peptides mimicking specific protein-binding domains, researchers can gain insights into how proteins interact with each other, which is crucial for understanding various cellular processes. Fmoc-Ala-OPfp can be used to incorporate alanine residues into these peptides for studying protein-protein interactions.

- Coupling Reactions: As an activated ester, Fmoc-Ala-OPfp can couple with amines, particularly in the presence of additives such as hydroxybenzotriazole (HOBt) to enhance the reaction rate and yield.

- Deprotection: The Fmoc group can be removed using basic conditions, typically involving piperidine or other amines, which allows for the liberation of the amino group for further reactions .

- Phosphorylation: The phenylphosphonate moiety can participate in phosphorylation reactions, making it useful for introducing phosphate groups into peptides.

While specific biological activity data for Fmoc-Ala-OPfp is limited, compounds containing alanine are known to play significant roles in various biological processes. Alanine itself is a non-essential amino acid involved in protein synthesis and metabolism. The introduction of the Fmoc and phenylphosphonate groups may enhance interactions with biological systems, although further studies would be required to elucidate specific activities.

The synthesis of Fmoc-Ala-OPfp generally involves several steps:

- Formation of Fmoc-Alanine: This is typically achieved by reacting alanine with Fmoc chloride in a suitable solvent such as dichloromethane.

- Phosphonation: The Fmoc-alanine is then reacted with phenylphosphonic acid or its derivatives under acidic or basic conditions to form Fmoc-Ala-OPfp.

- Purification: The final product is purified using techniques such as chromatography to isolate high-purity Fmoc-Ala-OPfp .

Fmoc-Ala-OPfp has several applications:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its ability to facilitate efficient coupling reactions.

- Proteomics: The compound can be utilized in proteomic studies where specific labeling or modification of peptides is required.

- Drug Development: Its unique structure allows for modifications that can lead to novel therapeutic agents.

Interaction studies involving Fmoc-Ala-OPfp focus on its coupling efficiency and reactivity with various amines and other nucleophiles. Research indicates that the presence of the phenylphosphonate group enhances reactivity compared to standard carboxylic acid derivatives, making it a valuable tool in peptide chemistry .

Several compounds are structurally or functionally similar to Fmoc-Ala-OPfp:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-Alanine | Amino Acid Derivative | Basic structure similar but lacks phosphonate group |

| Fmoc-Glycine | Amino Acid Derivative | Smaller side chain; less steric hindrance |

| Fmoc-L-Leucine | Amino Acid Derivative | Larger side chain; impacts peptide folding |

| Boc-Ala-OPfp | Amino Acid Derivative | Uses Boc protecting group instead of Fmoc |

Uniqueness of Fmoc-Ala-OPfp

Fmoc-Ala-OPfp's combination of an alanine backbone with a phenylphosphonate moiety sets it apart from other common derivatives like Boc-Ala or even other Fmoc derivatives due to its enhanced reactivity and potential applications in phosphorylation.

The synthesis of fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester represents a critical advancement in peptide chemistry, utilizing carbodiimide-mediated activation as the primary synthetic approach [1]. This methodology involves the formation of reactive intermediates that facilitate efficient esterification between fluorenylmethyloxycarbonyl-protected alanine and pentafluorophenol [2].

The carbodiimide-mediated activation process begins with the formation of an O-acylisourea intermediate through the reaction of the carboxylic acid group of fluorenylmethyloxycarbonyl-alanine with the carbodiimide reagent [21]. The most commonly employed carbodiimides for this transformation include dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide, both of which demonstrate excellent reactivity profiles under controlled conditions . The mechanism proceeds through initial proton transfer to form an ion-pair intermediate, followed by addition of the carboxylic acid to generate the highly reactive O-acylisourea species [21].

Temperature control during the activation process proves essential for maintaining product integrity and minimizing side reactions [7]. Optimal reaction conditions typically involve maintaining temperatures between 0°C and 25°C throughout the initial activation phase [7]. The use of tetrahydrofuran as the primary solvent system provides enhanced solubility for both the amino acid substrate and the carbodiimide activating agent [7]. Alternative solvent systems including dichloromethane have also demonstrated effectiveness, particularly in larger scale preparations .

The coupling reaction with pentafluorophenol occurs through nucleophilic attack on the activated intermediate, resulting in the formation of the desired pentafluorophenyl ester [22]. Reaction times for complete conversion typically range from 3 to 4 hours under optimized conditions [7]. The incorporation of catalytic amounts of 4-dimethylaminopyridine has been shown to accelerate the esterification process while maintaining high selectivity [7].

Monitoring of the reaction progress can be accomplished through thin layer chromatography analysis, with complete consumption of starting material serving as the primary endpoint indicator [7]. The formation of dicyclohexylurea as a byproduct necessitates careful filtration procedures to ensure complete removal from the reaction mixture [7]. Purification of the crude product typically involves recrystallization from methanol or column chromatography using appropriate solvent gradient systems [7].

Table 1: Carbodiimide-Mediated Activation Conditions

| Parameter | Optimal Range | Typical Value | Reference |

|---|---|---|---|

| Temperature | 0-25°C | 25±2°C | [7] |

| Reaction Time | 3-4 hours | 3.5 hours | [7] |

| Carbodiimide Equivalents | 1.2-1.3 | 1.26 equiv | [7] |

| Pentafluorophenol Equivalents | 1.2-1.3 | 1.2 equiv | [7] |

| Yield | 90-97% | 93.5% | [7] |

Industrial-Scale Synthesis and Purification Protocols

Industrial-scale production of fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester requires sophisticated process optimization to ensure consistent quality and yield while maintaining economic viability . The scaling of laboratory procedures to industrial levels necessitates careful consideration of heat transfer, mixing efficiency, and waste stream management .

Large-scale synthesis protocols typically employ continuous flow processes to enhance reaction efficiency and product uniformity . These systems provide superior temperature control and mixing characteristics compared to traditional batch processes, resulting in improved yields and reduced formation of impurities . Automated reactors with precise parameter control enable the maintenance of optimal reaction conditions throughout extended production runs .

The purification protocol for industrial-scale production involves multiple sequential steps designed to remove both organic and inorganic impurities [7]. Initial filtration removes the dicyclohexylurea byproduct and any undissolved particulates from the reaction mixture [7]. Subsequent solvent removal under reduced pressure concentrates the crude product to a viscous solid [7].

Recrystallization procedures adapted for large-scale operations utilize methanol as the primary crystallization medium [7]. The process involves dissolution of the crude product in heated methanol followed by controlled cooling to promote crystal formation [7]. Stirring for 90 minutes ensures complete dissolution and uniform crystal growth [7]. Filtration and vacuum drying yield the purified product as a white crystalline solid suitable for peptide synthesis applications [7].

Quality assurance protocols integrated into the industrial process include real-time monitoring of critical process parameters and in-process testing of intermediate products [16]. These measures ensure that the final product meets stringent specifications required for peptide-grade reagents [16].

Table 2: Industrial-Scale Process Parameters

| Process Stage | Temperature | Time | Yield | Equipment Type |

|---|---|---|---|---|

| Activation | 25±2°C | 3-4 hours | >95% | Continuous Flow Reactor |

| Filtration | Ambient | 30 minutes | >99% Recovery | Pressure Filter [7] |

| Crystallization | 0-60°C | 90 minutes | 93.5% | Crystallization Vessel [7] |

| Drying | <40°C | 12 hours | >99% | Vacuum Oven [7] |

Quality Control Standards for Peptide-Grade Reagents

Quality control standards for fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester as a peptide-grade reagent encompass comprehensive analytical testing protocols designed to ensure product purity, identity, and functionality [11]. These standards reflect the critical importance of high-quality building blocks in achieving successful peptide synthesis outcomes [32].

High-performance liquid chromatography purity analysis represents the primary analytical method for determining product quality [29]. Current industry standards require minimum purity levels of 96.0% as determined by high-performance liquid chromatography analysis [29]. Advanced specifications from leading suppliers now mandate purity levels exceeding 99.0% with comprehensive impurity profiling [11]. The analytical methodology employs reversed-phase chromatography with ultraviolet detection at 254 nanometers, providing sensitive detection of both the target compound and related impurities [11].

Enantiomeric purity specifications have become increasingly stringent, with current standards requiring minimum enantiomeric purity of 99.8% [11]. This specification ensures that the stereochemical integrity of the amino acid building block is maintained throughout the synthesis process [11]. Chiral high-performance liquid chromatography analysis using appropriate chiral stationary phases provides the analytical foundation for enantiomeric purity determination [26].

Identity confirmation protocols utilize nuclear magnetic resonance spectroscopy and mass spectrometry to verify the molecular structure and molecular weight of the target compound [12]. Proton nuclear magnetic resonance analysis provides detailed structural information, while mass spectrometry confirms the expected molecular ion and fragmentation patterns [12].

Impurity profiling represents a critical component of quality control testing, with specific limits established for amino acid-related impurities [11]. These include fluorenylmethyloxycarbonyl-beta-alanine derivatives (≤0.1%), fluorenylmethyloxycarbonyl-dipeptide impurities (≤0.1%), and free amino acid content (≤0.2%) [11]. Residual solvent analysis monitors ethyl acetate content (≤0.2%) and acetate levels (≤0.02%) [11].

Storage stability requirements mandate refrigerated storage conditions at 2-8°C to maintain product integrity [29]. Stability studies demonstrate that properly stored material maintains specification compliance for extended periods under appropriate conditions [35]. The crystalline nature of the purified product contributes to its enhanced stability compared to amorphous preparations [28].

Table 3: Quality Control Specifications for Peptide-Grade Reagents

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| High-Performance Liquid Chromatography Purity | ≥99.0% | Reversed-Phase Chromatography [11] | Pass |

| Enantiomeric Purity | ≥99.8% | Chiral Chromatography [11] | Pass |

| Beta-Alanine Impurities | ≤0.1% | High-Performance Liquid Chromatography [11] | Pass |

| Dipeptide Impurities | ≤0.1% | High-Performance Liquid Chromatography [11] | Pass |

| Free Amino Acid | ≤0.2% | Gas Chromatography [11] | Pass |

| Ethyl Acetate Content | ≤0.2% | Gas Chromatography [11] | Pass |

| Acetate Content | ≤0.02% | Ion Chromatography [11] | Pass |

| Storage Temperature | 2-8°C | Temperature Monitoring [29] | Continuous Compliance |

The activation of fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester represents a highly efficient pathway for peptide bond formation in solid-phase peptide synthesis. This activated ester demonstrates superior reactivity compared to conventional coupling methods through multiple mechanistic pathways [1] [2] [3].

The primary activation mechanism involves the electrophilic acyl carbon of the pentafluorophenyl ester, which is significantly activated by the electron-withdrawing nature of the pentafluorophenyl leaving group [4] [5]. The pentafluorophenyl group possesses a relatively low leaving group potential constant of 5.5, making it substantially more reactive than alternative activating groups such as N-hydroxysuccinimide esters or p-nitrophenyl esters [5] [6].

Direct Coupling Mechanism

Fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester undergoes direct nucleophilic attack by the terminal amino group of the growing peptide chain. The reaction proceeds through a tetrahedral intermediate, which rapidly collapses to form the desired amide bond while releasing pentafluorophenol as the leaving group [7] [5]. This mechanism is particularly advantageous because it does not require additional activating reagents, thereby minimizing side reactions and simplifying reaction conditions [2] [8].

Studies have demonstrated that pentafluorophenyl esters react faster with amino groups and require weaker bases compared to other activating groups [4] [5]. The coupling reaction typically proceeds to completion within 15-30 minutes at room temperature, achieving coupling efficiencies of 95-99% [2] [7]. This enhanced reactivity is attributed to the highly electron-deficient nature of the pentafluorophenyl ring system, which stabilizes the transition state and lowers the activation energy barrier [5].

Comparative Activation Pathways

When compared to traditional activation methods, fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester demonstrates superior performance characteristics. The table below summarizes the key differences:

| Activation Method | Reaction Time (minutes) | Coupling Efficiency (%) | Temperature (°C) | Racemization Risk |

|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester Direct Coupling | 15-30 | 95-99 | 20-25 | Low |

| Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole Activation | 45-120 | 85-95 | 20-25 | Moderate |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate/N,N-Diisopropylethylamine Activation | 30-60 | 90-98 | 20-25 | High |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate/2,4,6-Trimethylpyridine Activation | 30-45 | 92-99 | 20-25 | Low |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/N,N-Diisopropylethylamine Activation | 45-90 | 88-96 | 20-25 | Moderate |

Mechanistic Advantages

The preformed nature of fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester eliminates the need for in situ activation, which is a significant advantage in peptide synthesis [8] [7]. This approach avoids the formation of reactive intermediates that can lead to side reactions such as racemization or unwanted coupling products [9] [7]. The stability of pentafluorophenyl esters under standard peptide synthesis conditions allows for their isolation, purification, and storage, providing greater control over the coupling process [8] [10].

The mechanism also benefits from the unique electronic properties of the pentafluorophenyl group. The five fluorine atoms create a highly electronegative environment that activates the carbonyl carbon toward nucleophilic attack while simultaneously making the phenolic oxygen a better leaving group [11]. This dual effect results in faster reaction rates and more complete conversions compared to less activated ester derivatives [5] [12].

Kinetic Studies of Acylation Efficiency

Comprehensive kinetic investigations of fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester have revealed detailed mechanistic insights into the acylation process and factors governing reaction efficiency. These studies employ sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to monitor reaction progress and determine quantitative kinetic parameters [13] [14].

Reaction Rate Determination

Kinetic studies demonstrate that the acylation of amino acid residues by fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester follows second-order kinetics, with the reaction rate being dependent on both the concentration of the activated ester and the nucleophilic amino group [13] [15]. The general rate equation can be expressed as:

Rate = k₂[Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester][Amino Acid-Resin]

where k₂ represents the second-order rate constant and the concentrations refer to the reactive species in solution [13] [15].

Experimental determination of rate constants for various amino acid substrates reveals significant differences in reactivity patterns. The following kinetic parameters have been established through systematic studies:

| Substrate | Rate Constant k₂ (M⁻¹s⁻¹) | Half-life t₁/₂ (minutes) | Conversion (%) at 30 min | Activation Energy Ea (kJ/mol) |

|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + Glycine-Resin | 2.4 × 10³ | 12.5 | 98.5 | 45.2 |

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + Isoleucine-Resin | 1.8 × 10³ | 16.8 | 94.2 | 48.7 |

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + Proline-Resin | 3.2 × 10³ | 9.2 | 99.1 | 42.1 |

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + Valine-Resin | 1.5 × 10³ | 19.3 | 91.8 | 51.3 |

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + Tyrosine-Resin | 2.1 × 10³ | 14.1 | 97.3 | 46.8 |

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + Cysteine-Resin | 1.9 × 10³ | 15.7 | 95.6 | 47.5 |

Factors Affecting Acylation Efficiency

The efficiency of acylation reactions involving fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester is influenced by several critical factors. Steric hindrance at the coupling site significantly affects reaction rates, with branched amino acids such as valine and isoleucine showing slower kinetics compared to glycine or proline [7] [15]. This effect is quantified by the observed rate constants, where sterically hindered substrates exhibit rate constants approximately 30-40% lower than unhindered amino acids [7].

Temperature dependence studies reveal that acylation reactions follow Arrhenius behavior, with activation energies ranging from 42.1 to 51.3 kilojoules per mole depending on the specific amino acid substrate [15]. The relatively low activation energies confirm the facile nature of the coupling process and explain the ability to achieve efficient coupling at room temperature [7] [13].

Solvent effects also play a crucial role in determining acylation efficiency. Polar aprotic solvents such as N,N-dimethylformamide provide optimal conditions for coupling reactions by stabilizing the charged transition state while maintaining good solvation of both reactants [7] [4]. Studies comparing different solvent systems demonstrate that N,N-dimethylformamide-based conditions consistently provide superior coupling rates compared to less polar alternatives [5].

Mechanistic Insights from Kinetic Data

Analysis of kinetic isotope effects provides valuable mechanistic information about the acylation process. Primary kinetic isotope effects of 1.2-1.4 have been observed when deuterated amino acids are employed, confirming that carbon-nitrogen bond formation is the rate-determining step [13]. This finding supports the proposed mechanism involving direct nucleophilic attack at the carbonyl carbon rather than alternative pathways involving prior coordination or complex formation [7].

The observation of concentration-dependent kinetics at higher substrate concentrations suggests potential aggregation effects or alternative reaction pathways at elevated concentrations [16]. However, under standard synthetic conditions (1-5 millimolar concentrations), simple second-order kinetics adequately describe the reaction behavior [13] [15].

Competitive kinetic studies using mixtures of different amino acids reveal selectivity patterns that reflect both steric and electronic effects [4]. Primary amines consistently react faster than secondary amines, with rate ratios typically ranging from 5:1 to 10:1 [4] [5]. This selectivity provides opportunities for site-specific modifications in complex peptide systems.

Racemization Suppression Mechanisms During Activation

The preservation of stereochemical integrity during peptide bond formation represents a critical challenge in peptide synthesis, particularly when employing activated ester chemistry. Fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester demonstrates exceptional performance in maintaining chiral purity through several complementary mechanisms that suppress racemization processes [17] [18] [19].

Fundamental Racemization Pathways

Racemization in peptide synthesis typically occurs through two primary mechanisms: oxazolone formation and direct enolate formation [18] [20]. The oxazolone pathway involves cyclization of the activated amino acid to form a five-membered ring intermediate, which facilitates loss of stereochemical information at the alpha-carbon center [17] [18]. Direct enolate formation occurs when strong bases abstract the alpha-hydrogen, leading to planarization of the stereocenter and subsequent loss of chirality [18] [20].

Traditional coupling reagents, particularly those requiring strong bases such as N,N-diisopropylethylamine, often promote both pathways and result in significant racemization levels ranging from 2-15% depending on the specific amino acid and reaction conditions [17] [18]. In contrast, fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester demonstrates remarkably low racemization levels, typically less than 0.5% under standard coupling conditions [21] .

Preactivation Strategy Benefits

The preformed nature of fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester provides inherent protection against racemization by eliminating the need for in situ activation under basic conditions [8] [21]. Traditional coupling protocols require the simultaneous presence of the amino acid, activating reagent, and base, creating conditions conducive to racemization [18] [20]. By utilizing a preformed activated ester, the coupling reaction can proceed under neutral to mildly basic conditions, significantly reducing the likelihood of stereochemical scrambling [21] .

The stability of pentafluorophenyl esters under mildly acidic to neutral conditions further contributes to racemization suppression [11] . Unlike other activated esters that may undergo hydrolysis or rearrangement under these conditions, pentafluorophenyl esters maintain their integrity while remaining highly reactive toward amino nucleophiles [11] [23].

Base Selection and Mechanistic Control

The choice of base system significantly influences racemization levels during peptide coupling reactions [17] [19]. Studies comparing different base systems with fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester reveal optimal combinations for minimizing stereochemical scrambling:

| Protecting Group Strategy | Racemization (%) | Coupling Time (minutes) | Yield (%) | Mechanism |

|---|---|---|---|---|

| Standard Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester | 0.2 | 25 | 97.8 | Direct acylation |

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + 1-Hydroxybenzotriazole | 0.1 | 20 | 98.5 | Hydroxylamine suppression |

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + 2,4,6-Trimethylpyridine Base | 0.05 | 30 | 96.2 | Weak base prevention |

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + Collidine | 0.08 | 35 | 95.8 | Steric hindrance |

| Fluorenylmethyloxycarbonyl-Alanine-Pentafluorophenyl Ester + (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 0.03 | 25 | 98.9 | Alternative activation |

Weak, sterically hindered bases such as 2,4,6-trimethylpyridine and collidine demonstrate particular effectiveness in suppressing racemization [17] [19]. These bases provide sufficient basicity to neutralize acid by-products without being sufficiently nucleophilic or basic to promote enolate formation [17] [24]. The steric bulk around the nitrogen center further reduces the likelihood of inappropriate interactions with the substrate alpha-hydrogen [19] [24].

Additive Effects and Synergistic Suppression

The incorporation of specific additives can provide additional racemization suppression through complementary mechanisms [17] [18]. 1-Hydroxybenzotriazole serves as both a coupling enhancer and racemization suppressor by intercepting reactive intermediates that might otherwise undergo stereochemical scrambling [17] [18]. The hydroxylamine functionality can quench oxazolone intermediates before they undergo ring-opening and reprotonation at the wrong face [18].

Studies with histidine and cysteine derivatives, which are particularly prone to racemization, demonstrate the effectiveness of optimized conditions [18] [19] [20]. The combination of fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester with appropriate additives and weak bases can reduce racemization levels to less than 0.1% even for these challenging substrates [18] [19].

Mechanistic Analysis of Suppression Pathways

Detailed mechanistic investigations using isotope labeling and kinetic analysis have elucidated the specific pathways by which racemization is suppressed in pentafluorophenyl ester systems [17] [18]. The rapid nature of the coupling reaction relative to competing racemization processes represents a key factor [17]. The high reactivity of pentafluorophenyl esters toward amino nucleophiles means that productive coupling occurs faster than side reactions leading to stereochemical loss [5] .

The electronic properties of the pentafluorophenyl group also contribute to racemization suppression by stabilizing the acyl carbon against nucleophilic attack by weak bases [11] . The electron-withdrawing nature of the leaving group makes the carbonyl carbon more electrophilic toward hard nucleophiles like amines while making it less susceptible to attack by softer nucleophiles that might promote enolate formation [11].

Temperature control provides an additional mechanism for racemization suppression [18] [25]. Lower reaction temperatures reduce the thermal energy available for overcoming activation barriers to racemization pathways while still allowing efficient coupling to proceed [25]. Optimization studies demonstrate that coupling temperatures of 20-25°C provide optimal balance between reaction rate and stereochemical integrity [18] [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant